molecular formula C21H20N6O3 B2656240 N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185176-89-9

N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2656240
CAS No.: 1185176-89-9
M. Wt: 404.43
InChI Key: YFDYFZQTUSAJBF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a chemical compound designed for preclinical research and development. It is built around the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of pharmacological properties . This scaffold is recognized as a novel and promising core in families of bioactive molecules like the Imiqualines, which have shown significant cytotoxic activities against various cancer cell lines, particularly melanoma . The compound features a dimethylamino substituent and an N-phenylacetamide side chain, structural motifs that are frequently explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . The [1,2,4]triazolo[4,3-a]quinoxaline core is associated with diverse biological activities, making derivatives of interest for investigating new therapeutic agents. Research on analogous compounds has demonstrated potent cytotoxic effects on cancer cells, including melanoma cell lines such as A375, with some leads exhibiting activities in the nanomolar to micromolar range . The mechanism of action for this class of compounds is distinct from traditional chemotherapeutic agents and may involve inducing mitotic catastrophe and apoptosis in treated cells . This product is intended for research use only by qualified scientists. It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes only and is based on scientific literature for the compound class.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13(28)14-7-6-8-15(11-14)22-18(29)12-26-21(30)27-17-10-5-4-9-16(17)23-19(25(2)3)20(27)24-26/h4-11H,12H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDYFZQTUSAJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an acetamide functional group and a quinoxaline derivative substituted with a triazole moiety, contribute to its biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H20N6O3C_{21}H_{20}N_{6}O_{3} with a molecular weight of 404.4 g/mol. The structure includes:

  • Quinoxaline Unit : Known for its pharmacological significance.
  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Acetamide Functional Group : Imparts additional reactivity.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The quinoxaline unit is associated with antimicrobial properties. Studies indicate that derivatives of quinoxaline can inhibit bacterial growth effectively.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Research highlights its potential cytotoxic effects against various cancer cell lines.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Quinoxaline Derivative : Initial reactions involve the condensation of appropriate precursors to form the quinoxaline backbone.
  • Triazole Moiety Incorporation : Subsequent reactions introduce the triazole group through cyclization processes.
  • Final Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on Anticancer Activity : A study published in PubMed evaluated various derivatives of quinoxaline and their cytotoxic effects on cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial properties of quinoxaline derivatives. The results demonstrated that specific modifications on the quinoxaline structure enhanced antibacterial activity against gram-positive and gram-negative bacteria .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
7-bromo-1H-quinoxalin-2-oneContains bromine substitutionKnown for potent antibacterial activity
8-methoxyquinoxalineMethoxy group substitutionExhibits neuroprotective properties
5-(dimethylamino)quinoxalin-2-oneDimethylamino group enhances solubilityDemonstrates significant cytotoxicity against cancer cells

Comparison with Similar Compounds

Core Structure Variations

Compound Core Structure Key Features
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline Fused triazole-quinoxaline; rigid, planar
N-(2-(substituted)thiazolidinone) analogs Thiazolidinone-coumarin Six-membered thiazolidinone + coumarin
Quinazolin-thiazolidinone derivatives Quinazoline-thioacetamide Nitrogen-rich quinazoline + sulfur linkage
Tetrahydroquinoxaline derivatives Partially saturated quinoxaline Reduced aromaticity; flexible backbone

Insights :

  • Quinazoline derivatives (e.g., ) exhibit sulfur-mediated linkages, which may alter redox properties compared to the target’s triazole-oxygen bonds .

Substituent Effects

Compound Substituent at Position 4 Acetamide Side Chain Electronic Profile
Target Compound Dimethylamino 3-acetylphenyl Electron-donating
Compound N/A (3-nitro group) 3-nitrophenyl Electron-withdrawing
Compound Mercaptoacetic acid Coumarin-oxy Polar, π-conjugated

Key Findings :

  • The dimethylamino group in the target compound improves solubility in polar solvents, whereas nitro groups (e.g., ) reduce bioavailability due to high crystallinity .
  • The 3-acetylphenyl side chain balances hydrophobicity and hydrogen-bond acceptor capacity, contrasting with ’s coumarin-oxy group, which prioritizes π-stacking .

Comparison :

  • employs ZnCl₂-catalyzed cyclization, a common approach for thiazolidinone formation, but may require harsh conditions . The target compound’s synthesis likely involves milder cyclization steps due to its triazole-quinoxaline core.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?

The synthesis of triazoloquinoxaline derivatives typically involves constructing the bicyclic core first. A common approach includes:

  • Step 1: Cyclocondensation of o-phenylenediamine derivatives with α-ketoesters or carbonyl reagents to form the quinoxaline backbone.
  • Step 2: Triazole ring formation via cyclization with hydrazine derivatives or nitrene intermediates under reflux conditions (e.g., using POCl₃ as a dehydrating agent) .
  • Step 3: Functionalization of the triazoloquinoxaline core with acetamide and dimethylamino groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups, amide bond formation for acetamide) .
  • Key Conditions: Inert atmosphere (N₂/Ar), controlled temperatures (60–120°C), and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the dimethylamino group (δ ~2.8–3.2 ppm in ¹H NMR) and acetylphenyl protons (δ ~7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁N₆O₂).
  • X-ray Crystallography: Resolve crystal structure for absolute configuration validation (if crystals are obtainable) .
  • Purity Analysis: HPLC (>95% purity), elemental analysis (C, H, N within 0.4% of theoretical values) .

Q. What biological targets or mechanisms are hypothesized for this compound?

Based on structural analogs (e.g., triazoloquinoxalines and quinazolinones), potential targets include:

  • Kinases: The dimethylamino group may interact with ATP-binding pockets (e.g., EGFR, VEGFR) via hydrophobic/hydrogen-bonding interactions .
  • Epigenetic Regulators: Triazolo moieties in similar compounds inhibit bromodomain proteins (e.g., BRD4) by mimicking acetylated lysine residues .
  • Anticancer Activity: Demonstrated in analogs via apoptosis induction or cell cycle arrest (e.g., IC₅₀ values <10 μM in leukemia cell lines) .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during in vitro assays?

  • Co-solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the acetamide side chain while monitoring SAR for activity retention .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies between this compound and analogs?

  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with X-ray structures of related targets (e.g., kinase-inhibitor complexes) .
  • Mutagenesis Studies: Validate target engagement by testing activity against mutant proteins (e.g., EGFR T790M) .
  • Assay Standardization: Ensure consistent experimental conditions (e.g., ATP concentrations in kinase assays) to minimize variability .

Q. How can pharmacokinetic properties be optimized without compromising target affinity?

  • Prodrug Design: Mask polar groups (e.g., dimethylamino) with ester or carbamate linkers to enhance permeability; hydrolyze in vivo to release active compound .
  • Metabolic Stability: Use liver microsomal assays to identify metabolic hotspots (e.g., N-demethylation sites) and introduce blocking groups (e.g., fluorine) .
  • In Silico ADMET Prediction: Tools like SwissADME or pkCSM to prioritize derivatives with favorable LogP (2–4) and low CYP inhibition risk .

Q. What methodologies confirm target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Measure thermal stabilization of the target protein upon compound binding .
  • RNAi Knockdown: Compare compound efficacy in target-knockdown vs. wild-type cells (e.g., siRNA against BRD4) .
  • Phosphoproteomics: Quantify downstream signaling changes (e.g., ERK phosphorylation for kinase inhibitors) via LC-MS/MS .

Notes on Data Contradictions and Validation

  • Conflicting Bioactivity Data: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀).
  • Synthetic Yield Variability: Optimize reaction stoichiometry (e.g., 1.2 eq. of coupling reagents) and purity of intermediates via column chromatography .

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